5-Fluoronicotinaldehyde

Overview

Description

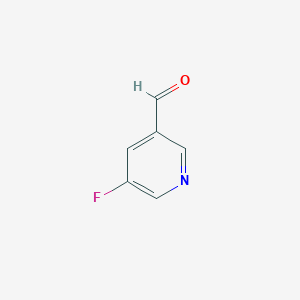

5-Fluoronicotinaldehyde: is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO . It is characterized by the presence of a fluorine atom at the fifth position and a formyl group (CHO) at the third position of the pyridine ring. This compound is known for its unique electronic and steric properties, which make it valuable in various scientific research fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoronicotinaldehyde typically involves the formylation of 5-fluoropyridine. Common formylating agents used in this process include the Vilsmeier-Haaf reaction and the Duff reaction. These reactions are carried out under controlled conditions to ensure the selective introduction of the formyl group at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient formylating agents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through standard techniques such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 5-Fluoropyridine-3-carboxylic acid.

Reduction: 5-Fluoropyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoronicotinaldehyde is widely used as a building block in organic synthesis. Its reactive aldehyde group allows it to participate in various condensation reactions, leading to the formation of more complex heterocyclic compounds such as pyrazoles, pyrimidines, and thiazoles.

Biology and Medicine: In medicinal chemistry, the presence of the fluorine atom introduces unique electronic properties that can enhance the biological activity of drug candidates. Research has explored its potential as a scaffold for designing novel drugs targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Industry: The compound is also used in the synthesis of agrochemicals, including herbicides and insecticides. Its unique properties make it a valuable intermediate in the production of biologically active compounds .

Mechanism of Action

The mechanism of action of 5-Fluoronicotinaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the electron-withdrawing fluorine atom. These properties allow it to interact with specific molecular targets and pathways, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

- 5-Fluoronicotinaldehyde

- 3-Fluoropyridine-5-carboxaldehyde

- 2-Fluoropyridine-3-carbaldehyde

Comparison: Compared to other similar compounds, this compound is unique due to the specific positioning of the fluorine atom and the formyl group on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound in various scientific research applications .

Biological Activity

5-Fluoronicotinaldehyde (5-FNA) is a fluorinated derivative of nicotinaldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its applications in drug development, particularly in targeting cancer and neurodegenerative diseases.

This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, which significantly alters its electronic properties. The compound can be synthesized through various organic reactions, leveraging its reactive aldehyde group to form more complex structures.

The biological activity of 5-FNA is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances metabolic stability, making it less susceptible to oxidative degradation compared to non-fluorinated counterparts. This stability is crucial for maintaining bioavailability in therapeutic applications .

Key Mechanisms:

- Inhibition of Enzymatic Activity: 5-FNA has been shown to inhibit key enzymes involved in cancer metabolism, similar to other fluorinated compounds that enhance binding affinity and efficacy .

- DNA Interaction: Some studies suggest that fluorinated derivatives can protect DNA from oxidative damage, which may contribute to their anticancer properties .

Anticancer Properties

Research indicates that 5-FNA exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values in the nanomolar range when tested against L1210 mouse leukemia cells . The compound's structure allows it to interfere with cellular proliferation and induce apoptosis.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | L1210 | <100 |

| 5-Fluoro-2'-deoxyuridine | Various | <50 |

| 5-Fluoro-isatin thiosemicarbazone | Gram-positive bacteria | Variable |

Neuroprotective Effects

In addition to its anticancer properties, 5-FNA has been investigated for its neuroprotective effects. The compound has shown promise in preclinical models of neurodegenerative diseases, potentially due to its ability to modulate neuroinflammatory pathways and enhance neuronal survival under stress conditions .

Comparative Analysis with Similar Compounds

This compound is often compared with other fluorinated compounds such as 3-fluoropyridine-5-carboxaldehyde and 2-fluoropyridine-3-carbaldehyde. Its unique positioning of the fluorine atom contributes distinct electronic characteristics that enhance its biological activity.

| Compound | Key Feature | Biological Activity |

|---|---|---|

| This compound | Fluorine at 5-position | High cytotoxicity against cancer cells |

| 3-Fluoropyridine-5-carboxaldehyde | Fluorine at different position | Moderate activity |

| 2-Fluoropyridine-3-carbaldehyde | Fluorine at another position | Lower efficacy compared to 5-FNA |

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing 5-Fluoronicotinaldehyde for use in heterocyclic compound development?

- Methodology : The synthesis often involves multi-step reactions, such as halogenation or oxidation of precursor pyridine derivatives. For example, in the preparation of aldosterone synthase PET tracers, this compound was reacted with substituted diamines under oxidative conditions (e.g., Oxone in dimethylformamide/water) to form imidazole derivatives . Ensure precise stoichiometric ratios (e.g., 1.1 equiv of aldehyde) and controlled reaction times (1–2 hours) to avoid side products. Characterization via NMR and HPLC is critical to confirm purity (>95%) and structural integrity .

Q. How can researchers ensure accurate characterization of this compound derivatives?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks by comparing chemical shifts with analogous pyridine derivatives (e.g., fluorinated vs. brominated analogs).

- HPLC-MS : Employ reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate and identify byproducts.

- Elemental Analysis : Verify purity by matching experimental and theoretical C/H/N/F/Br percentages (±0.4% tolerance) .

Advanced Research Questions

Q. What strategies can be employed to address conflicting spectroscopic data when identifying novel this compound analogs?

- Methodology :

- Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in regiochemistry.

- Isotopic Labeling : Use deuterated solvents or 19F-labeled analogs to distinguish overlapping signals in crowded spectral regions.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate structural assignments .

Q. How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd2(dba)3 with DPEphos ligands) under varying temperatures (rt to 125°C) to optimize Suzuki-Miyaura couplings.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene to assess their impact on reaction rates and byproduct formation.

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediates and adjust conditions dynamically .

Q. How can researchers resolve discrepancies in biological activity data for this compound-based inhibitors?

- Methodology :

- Dose-Response Curves : Use at least three independent replicates to calculate IC50 values, ensuring statistical significance (p < 0.05 via ANOVA).

- Control Experiments : Include positive (e.g., known CYP11B2 inhibitors) and negative (solvent-only) controls to validate assay specificity.

- Meta-Analysis : Compare results across studies using standardized protocols (e.g., OECD guidelines) to identify systemic biases .

Q. Methodological Design & Data Analysis

Q. What experimental design principles are critical for studying this compound’s stability under varying pH conditions?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to buffered solutions (pH 2–12) at 40–60°C, sampling at intervals (0, 24, 48 hours).

- Analytical Endpoints : Quantify degradation products via UPLC-MS and apply the Arrhenius equation to extrapolate shelf-life under ambient conditions.

- Statistical Robustness : Use a factorial design (e.g., 3×3 matrix) to account for interactions between pH, temperature, and ionic strength .

Q. How should researchers handle contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodology :

- Hypothesis Testing : Formulate competing SAR models (e.g., electronic vs. steric effects) and use Bayesian statistics to evaluate their likelihood.

- Sensitivity Analysis : Vary substituent positions (e.g., fluorine at C5 vs. C6) to isolate contributing factors to bioactivity.

- Collaborative Validation : Share raw datasets (e.g., via Zenodo) for independent verification of trends .

Q. Tables for Key Data

| Parameter | Typical Range | Method | Reference |

|---|---|---|---|

| Reaction Yield (Oxone-mediated) | 65–85% | Gravimetric Analysis | |

| Purity (HPLC) | >95% | C18 Column, 254 nm UV | |

| IC50 (CYP11B2 Inhibition) | 0.5–2.0 μM | Radioligand Binding Assay |

Properties

IUPAC Name |

5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPXZFGQVDIXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556450 | |

| Record name | 5-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-04-8 | |

| Record name | 5-Fluoronicotinaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.